molecular formula C10H6ClF3N4O2 B2748517 3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 250714-18-2

3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2748517
CAS No.: 250714-18-2
M. Wt: 306.63
InChI Key: IQVQVNQMLVJROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-(2-methyl-4-nitro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C10H6ClF3N4O2 and its molecular weight is 306.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Diversity

The synthesis of imidazo[1,2-a]pyridines, closely related to the compound , has been extensively studied. Researchers have developed methods for functionalizing these compounds to expand their structural diversity. For instance, the exploration of versatile reactions on 2-chloro-3-nitroimidazo[1,2-a]pyridine has allowed for the development of alternative strategies for functionalizing this compound, leading to a wide range of products derived from imidazo[1,2-a]pyridine. Such functionalization is crucial for synthesizing new compounds with potential applications in drug discovery and material science (Bazin et al., 2013).

Chemical Transformations

The regioselective synthesis of fluorinated imidazo[1,2-a]pyridines, achieved using Selectfluor as the fluorinating reagent, represents another area of interest. This method allows for the incorporation of fluorine atoms into the imidazo[1,2-a]pyridine framework, enhancing the compound's chemical and physical properties, which is beneficial for developing new materials and pharmaceuticals (Ping Liu et al., 2015).

Applications in Material Science

The synthesis and characterization of soluble polyimides derived from the polycondensation of various aromatic diamines, including those containing pyridine and fluorine, underline the potential of these compounds in material science. Such polyimides exhibit excellent solubility, good thermal stability, and high glass-transition temperatures, making them suitable for high-performance polymers in electronics and aerospace industries (Shujiang Zhang et al., 2007).

Organic Chemistry and Medicinal Applications

In organic chemistry, the construction of complex molecular frameworks like pyrrolo-imidazo[1,2-a]pyridine scaffolds through sequential coupling reactions showcases the versatility of imidazo[1,2-a]pyridine derivatives. These scaffolds can be used to generate diverse libraries of small molecules with potential biological activity, highlighting the role of such compounds in drug discovery and development (Kena Zhang et al., 2019).

Properties

IUPAC Name

3-chloro-2-(2-methyl-4-nitroimidazol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4O2/c1-5-16-8(18(19)20)4-17(5)9-7(11)2-6(3-15-9)10(12,13)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQVNQMLVJROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.